GNF4877

Description

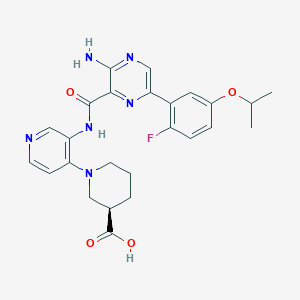

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIATSFXNVOVFE-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNF4877: A Dual DYRK1A/GSK3β Inhibitor for Pancreatic β-Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNF4877 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[1] This dual inhibitory action converges on key signaling pathways that regulate pancreatic β-cell proliferation, a critical process for restoring functional β-cell mass in the context of diabetes. This compound has demonstrated the ability to stimulate robust proliferation of primary rodent and human β-cells both in vitro and in vivo, leading to increased β-cell mass, enhanced insulin content, and improved glycemic control in diabetic mouse models.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its pro-proliferative effects on pancreatic β-cells by simultaneously inhibiting two key serine/threonine kinases: DYRK1A and GSK3β.

-

DYRK1A Inhibition and NFAT Signaling: DYRK1A is a negative regulator of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[2][4] In resting β-cells, DYRK1A phosphorylates NFAT proteins, promoting their export from the nucleus and thereby preventing the transcription of pro-proliferative genes. By inhibiting DYRK1A, this compound prevents this phosphorylation, leading to the nuclear accumulation of NFAT.[2] In the nucleus, NFAT activates the transcription of genes that drive cell cycle progression, ultimately leading to β-cell replication.[5]

-

GSK3β Inhibition and Wnt/β-catenin Signaling: GSK3β is a crucial component of the β-catenin destruction complex. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The inhibition of GSK3β by this compound prevents the degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation.[6][7]

The synergistic inhibition of both DYRK1A and GSK3β by this compound results in a robust induction of β-cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published studies.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | DYRK1A | 6 nM | Biochemical Kinase | [8] |

| IC50 | GSK3β | 16 nM | Biochemical Kinase | [3][8] |

| EC50 | β-cell Proliferation (mouse R7T1 cells) | 0.66 µM | Cellular Assay | [8] |

Table 1: In Vitro Activity of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| RIP-DTA (Diphtheria Toxin A) induced diabetic mice | 50 mg/kg, oral gavage, twice daily for 14-15 days | - Progressive reduction of hyperglycemia- Improved oral glucose tolerance- Increased β-cell mass and insulin content- Increased percentage of Ki67+ insulin+ cells | [2][3][8] |

| Human islet xenograft in NSG mice | 50 mg/kg, oral gavage, twice daily | - Increased BrdU incorporation in insulin-positive cells- Improved glucose control | [2][3] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: this compound inhibits DYRK1A, preventing NFAT phosphorylation and promoting its nuclear translocation.

Caption: this compound inhibits GSK3β, preventing β-catenin degradation and promoting its nuclear activity.

Caption: Generalized experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to characterize this compound, based on methodologies reported in the primary literature. Researchers should optimize these protocols for their specific experimental conditions.

Biochemical Kinase Assay (DYRK1A and GSK3β)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK1A and GSK3β.

Materials:

-

Recombinant human DYRK1A and GSK3β enzymes

-

Kinase-specific peptide substrate (e.g., DYRKtide for DYRK1A)

-

ATP

-

Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, EGTA, DTT)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Kinase Reaction:

-

To each well of a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the recombinant kinase (DYRK1A or GSK3β) and the specific peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular β-Cell Proliferation Assay (Immunofluorescence for Ki67)

This protocol outlines a method to quantify the proliferation of primary β-cells or β-cell lines treated with this compound using the proliferation marker Ki67.

Materials:

-

Primary islets or β-cell line (e.g., INS-1E)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies: anti-insulin and anti-Ki67

-

Fluorescently labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488, anti-rabbit IgG-Alexa Fluor 594)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture dispersed islet cells or β-cell lines on coverslips or in multi-well plates.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with a cocktail of primary antibodies (anti-insulin and anti-Ki67) overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS and mount the coverslips onto microscope slides with mounting medium.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of proliferating β-cells by counting the number of Ki67-positive nuclei within the insulin-positive cell population.

-

In Vivo Efficacy in a Diabetic Mouse Model (RIP-DTA)

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in the RIP-DTA mouse model of β-cell ablation and diabetes.

Materials:

-

RIP-DTA transgenic mice

-

This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

-

Vehicle control solution

-

Blood glucose meter and test strips

-

Oral gavage needles

-

Glucose solution for oral glucose tolerance test (OGTT)

Procedure:

-

Induction of Diabetes: Induce β-cell ablation and diabetes in RIP-DTA mice according to the specific model protocol (e.g., doxycycline administration).

-

Animal Treatment:

-

Once mice become hyperglycemic (e.g., blood glucose > 400 mg/dL), randomize them into treatment and vehicle control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage twice daily for the duration of the study (e.g., 14 days).[3]

-

-

Monitoring of Glycemic Control:

-

Monitor blood glucose levels regularly (e.g., daily or every other day).

-

Perform an oral glucose tolerance test (OGTT) at the end of the treatment period. For the OGTT, fast the mice overnight, administer an oral bolus of glucose (e.g., 2 g/kg), and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-gavage.[6]

-

-

Histological Analysis:

-

At the end of the study, euthanize the mice and collect the pancreata.

-

Fix the pancreata in formalin and embed in paraffin.

-

Perform immunohistochemistry on pancreatic sections for insulin and a proliferation marker (e.g., Ki67 or BrdU) to quantify β-cell mass and proliferation.

-

Conclusion

This compound represents a promising therapeutic candidate for diabetes by targeting the regenerative capacity of pancreatic β-cells. Its dual inhibitory mechanism against DYRK1A and GSK3β provides a powerful stimulus for β-cell proliferation. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals working to advance novel therapies for the treatment of diabetes. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its clinical potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]

- 4. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 6. mmpc.org [mmpc.org]

- 7. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Role of GNF4877 in the NFAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF4877 is a potent, orally available small molecule that has garnered significant interest for its ability to induce pancreatic β-cell proliferation, a promising therapeutic strategy for diabetes.[1][2] This technical guide delves into the core mechanism of action of this compound, focusing on its intricate role within the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This compound exerts its effects through the dual inhibition of two key kinases: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[1][2] This inhibition effectively blocks the nuclear export of NFATc transcription factors, leading to their accumulation in the nucleus and the subsequent transactivation of genes that promote cell cycle progression and proliferation.[3][4] This document provides a comprehensive overview of the signaling cascade, quantitative data on this compound's activity, detailed experimental protocols for studying its effects, and visual diagrams to elucidate the complex molecular interactions.

Introduction to the NFAT Signaling Pathway

The NFAT signaling pathway is a crucial regulator of cellular processes, including immune responses, cell differentiation, and proliferation.[5][6] In pancreatic β-cells, this pathway is instrumental in controlling growth and function.[3][5] The activation of NFAT transcription factors is tightly controlled by their phosphorylation status, which dictates their subcellular localization. In a resting state, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon cellular stimulation that leads to increased intracellular calcium levels, the calcium-dependent phosphatase calcineurin is activated.[4][5] Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and promoting its translocation into the nucleus. Once in the nucleus, NFAT can bind to DNA and, in cooperation with other transcription factors, drive the expression of target genes.

The pathway is negatively regulated by kinases that re-phosphorylate NFAT, leading to its export from the nucleus back into the cytoplasm. Key kinases involved in this nuclear export are DYRK1A and GSK3β.[3][4]

This compound: A Dual Inhibitor of DYRK1A and GSK3β

This compound was identified through a phenotypic high-throughput screening campaign aimed at discovering compounds that induce β-cell proliferation.[1][2] It is an aminopyrazine derivative that potently and selectively inhibits both DYRK1A and GSK3β.[1][2][7]

Mechanism of Action

The primary mechanism by which this compound influences the NFAT signaling pathway is through the inhibition of DYRK1A and GSK3β.[3][4] By blocking the activity of these kinases, this compound prevents the re-phosphorylation of nuclear NFAT.[3] This leads to a sustained nuclear presence of NFATc1, allowing for prolonged transcriptional activation of its target genes, which include key regulators of the cell cycle.[3][4] The dual inhibition of both kinases appears to have a synergistic or additive effect on promoting β-cell proliferation compared to the inhibition of either kinase alone.[3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effect on β-cell proliferation.

| Parameter | Value | Description | Reference |

| IC₅₀ (DYRK1A) | 6 nM | The half maximal inhibitory concentration against DYRK1A kinase activity. | [8] |

| IC₅₀ (GSK3β) | 16 nM | The half maximal inhibitory concentration against GSK3β kinase activity. | [8] |

| EC₅₀ (mouse β (R7T1) cells) | 0.66 μM | The half maximal effective concentration for inducing proliferation in a mouse β-cell line. | [8] |

Table 1: In vitro inhibitory and proliferative activity of this compound.

| Experimental Model | Treatment | Outcome | Reference |

| Diabetic RIP-DTA mice | This compound (50 mg/kg, oral, twice daily) | Induced β-cell proliferation, increased β-cell mass and insulin content, and improved glycemic control. | [3][8] |

| Human Islets (in vitro) | This compound | Increased BrdU incorporation into insulin-positive cells. | [3] |

Table 2: In vivo and ex vivo effects of this compound on β-cell proliferation and function.

Signaling Pathway and Experimental Workflow Diagrams

NFAT Signaling Pathway and the Role of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NFAT Targets Signaling Molecules to Gene Promoters in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nfat: ubiquitous regulator of cell differentiation and adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

GNF4877: A Technical Guide to its Structural Analysis and Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF4877 is a potent small molecule inhibitor that has garnered significant interest in the field of regenerative medicine, particularly for its role in promoting pancreatic β-cell proliferation.[1][2] This technical guide provides an in-depth analysis of the structural characteristics of this compound, its primary molecular targets, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with quantitative data and visual representations of its mechanism of action and experimental workflows.

Structural Analysis of this compound

This compound is classified as an aminopyrazine derivative with the chemical formula C25H27FN6O4.[3][4] While the crystal structure of this compound as a standalone molecule is not publicly available, its interaction with its primary target, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has been elucidated through molecular docking models. These models utilize the crystal structure of DYRK1A (PDB ID: 6UIP) to predict the binding mode of this compound.[5] The aminopyrazine scaffold serves as a key structural feature, enabling competitive inhibition at the ATP-binding site of the kinase.[5]

Molecular Targets and Potency

This compound is a dual inhibitor, primarily targeting DYRK1A and Glycogen Synthase Kinase 3β (GSK3β).[1][2] Its inhibitory activity has been quantified through various biochemical assays, with the following key metrics:

| Target | IC50 (nM) | Assay Type | Reference |

| DYRK1A | 6 | Biochemical Kinase Assay | [3] |

| GSK3β | 16 | Biochemical Kinase Assay | [3] |

| Cellular Effect | EC50 (µM) | Assay Type | Reference |

| Mouse β (R7T1) cells Proliferation | 0.66 | Cell-based proliferation assay | [3] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of DYRK1A and GSK3β, which leads to the blockade of nuclear factor of activated T-cells (NFATc) nuclear export.[3] DYRK1A is known to phosphorylate NFATc, promoting its export from the nucleus and thereby terminating its transcriptional activity. By inhibiting DYRK1A, this compound facilitates the accumulation of NFATc in the nucleus, where it can activate gene expression programs that lead to cellular proliferation, particularly in pancreatic β-cells.[3]

Experimental Protocols

DYRK1A Kinase Activity Assay (ELISA-based)

This protocol is adapted from a general ELISA-based kinase assay for DYRK1A.[2]

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRK1A substrate (e.g., a peptide containing the DYRK1A phosphorylation motif)

-

Coating buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2)

-

ATP solution (100 µM in assay buffer)

-

This compound serial dilutions

-

Phosphorylation site-specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

96-well microplate

-

Plate reader

Procedure:

-

Coat the 96-well plate with the DYRK1A substrate diluted in coating buffer. Incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare the kinase reaction mixture in each well:

-

Add assay buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO).

-

Add recombinant DYRK1A enzyme.

-

Initiate the reaction by adding ATP solution.

-

-

Incubate the plate for 30-60 minutes at 30°C.

-

Terminate the reaction by adding an EDTA solution or by washing the plate.

-

Wash the plate three times with wash buffer.

-

Add the phosphorylation site-specific primary antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add TMB substrate and incubate in the dark until color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

β-Cell Proliferation Assay (EdU Incorporation)

This protocol is a generalized procedure based on standard EdU cell proliferation assays.[6][7]

Materials:

-

Pancreatic β-cell line (e.g., MIN6, INS-1E) or isolated primary islets

-

Cell culture medium

-

This compound

-

EdU (5-ethynyl-2'-deoxyuridine) labeling solution

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (containing a fluorescent azide)

-

Nuclear counterstain (e.g., DAPI, Hoechst 33342)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed β-cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-72 hours).

-

Add EdU labeling solution to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-24 hours).

-

Wash the cells with PBS.

-

Fix the cells with the fixation solution for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Stain the cell nuclei with a nuclear counterstain.

-

Image the cells using a fluorescence microscope or analyze by flow cytometry.

-

Quantify the percentage of EdU-positive cells to determine the proliferation rate.

Conclusion

This compound is a valuable research tool for studying β-cell regeneration and the roles of DYRK1A and GSK3β in cell cycle regulation. Its dual inhibitory activity and potent pro-proliferative effects on pancreatic β-cells make it a compound of significant interest for the development of novel diabetes therapies. The information and protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted biological activities of this compound.

References

- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of B Cell Proliferation in vivo by EdU Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

GNF4877: A Technical Guide to a Dual DYRK1A/GSK3β Inhibitor for Inducing Human Beta-Cell Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

The loss of functional pancreatic beta-cell mass is a primary characteristic of both type 1 and type 2 diabetes. A promising therapeutic strategy is the development of small molecules that can induce the proliferation of remaining beta-cells to restore insulin production. GNF4877, an aminopyrazine derivative, has been identified as a potent dual inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3β (GSK3β). This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its characterization. The information presented is intended to serve as a comprehensive resource for researchers in the fields of diabetes, regenerative medicine, and drug discovery.

Introduction

The regeneration of pancreatic beta-cells is a key goal for developing a curative therapy for diabetes. Adult human beta-cells have a very limited proliferative capacity. However, research has identified the inhibition of DYRK1A as a viable strategy to stimulate human beta-cell replication.[1][2] this compound emerged from a phenotypic high-throughput screening campaign designed to identify compounds that promote beta-cell proliferation.[3][4] It is a potent dual inhibitor of DYRK1A and GSK3β, kinases that act as negative regulators of beta-cell growth.[4] By inhibiting these two kinases, this compound promotes the nuclear translocation of Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to the expression of genes that drive cell cycle progression and, consequently, beta-cell proliferation.[5] Preclinical studies in rodent models of diabetes have demonstrated the potential of this compound to increase beta-cell mass, enhance insulin content, and improve glycemic control.[5]

Mechanism of Action: The DYRK1A/GSK3β-NFAT Signaling Pathway

This compound's primary mechanism of action involves the dual inhibition of DYRK1A and GSK3β, which in turn modulates the activity of the NFAT family of transcription factors.

-

DYRK1A and GSK3β as Negative Regulators: In quiescent beta-cells, DYRK1A and GSK3β phosphorylate NFAT proteins in the cytoplasm. This phosphorylation event promotes the nuclear export of NFAT, preventing it from activating target gene expression.[6]

-

This compound-Mediated Inhibition: this compound inhibits the kinase activity of both DYRK1A and GSK3β.[4]

-

Calcineurin and NFAT Activation: In the presence of intracellular calcium, the phosphatase calcineurin dephosphorylates NFAT.[5]

-

Nuclear Translocation of NFAT: The inhibition of DYRK1A and GSK3β by this compound prevents the re-phosphorylation of NFAT in the nucleus, leading to its nuclear accumulation.[5]

-

Gene Expression and Proliferation: Nuclear NFAT acts as a transcription factor, promoting the expression of genes involved in cell cycle progression, ultimately leading to beta-cell proliferation.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Cell Line/Assay | Value | Reference |

| DYRK1A IC50 | - | Biochemical Assay | 6 nM | [7] |

| GSK3β IC50 | - | Biochemical Assay | 16 nM | [7] |

| β-Cell Proliferation EC50 | Mouse | R7T1 cells | 0.66 µM | [7] |

Table 2: In Vivo Efficacy of this compound in a Diabetic Mouse Model

Data from a study using the RIP-DTA (rat insulin promoter-diphtheria toxin A) mouse model of type 1 diabetes, where beta-cells are ablated.

| Parameter | Treatment Group | Result | Reference |

| Non-fasting Blood Glucose | This compound (50 mg/kg, twice daily, oral) | Progressive reduction | [5] |

| Glucose Tolerance | This compound | Significantly improved | [5] |

| β-Cell Mass | This compound | ~1.5-fold increase | [5] |

| Insulin Content | This compound | ~2-fold increase | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Beta-Cell Proliferation Assay

This protocol describes a method to assess the proliferative effect of this compound on primary islet cells.

Methodology:

-

Islet Isolation: Isolate pancreatic islets from rodents using standard collagenase digestion methods.

-

Islet Dissociation: Dissociate islets into single cells using a gentle enzymatic digestion (e.g., trypsin).

-

Cell Seeding: Seed the dispersed islet cells into 384-well imaging plates.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, to the culture medium to label cells undergoing DNA synthesis.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

-

EdU Detection: Detect incorporated EdU using a fluorescent azide via a click chemistry reaction.

-

Immunostaining: Stain the cells with primary antibodies against insulin to identify beta-cells and a nuclear counterstain like DAPI.

-

High-Content Imaging: Acquire images using an automated high-content imaging system.

-

Data Analysis: Quantify the percentage of EdU-positive cells within the insulin-positive cell population.

NFATc1 Nuclear Translocation Assay

This assay measures the ability of this compound to induce the translocation of NFATc1 from the cytoplasm to the nucleus.

Methodology:

-

Cell Culture: Culture a suitable beta-cell line (e.g., INS-1E) in appropriate media.

-

Transfection: Transfect the cells with a plasmid encoding a fusion protein of NFATc1 and Green Fluorescent Protein (NFATc1-GFP).

-

Compound Treatment: Treat the transfected cells with this compound or a vehicle control.

-

Live-Cell Imaging: Acquire time-lapse fluorescence microscopy images of the live cells.

-

Image Analysis: Quantify the fluorescence intensity of NFATc1-GFP in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic signal ratio. An increase in this ratio indicates nuclear translocation.

In Vivo Efficacy in a Diabetic Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a chemically-induced or genetic mouse model of diabetes.

References

- 1. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of TAK‐931, a Cell Division Cycle 7 Kinase Inhibitor, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synergistic Inhibition of DYRK1A and GSK3β

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β) are two serine/threonine kinases that have emerged as critical regulators of a multitude of cellular processes. Their dysregulation is implicated in the pathogenesis of numerous disorders, including neurodegenerative diseases like Alzheimer's, metabolic conditions such as diabetes, and various cancers.[1][2][3] While inhibitors targeting each kinase individually have been developed, a growing body of evidence highlights a significant molecular crosstalk and functional synergy between them. This has led to the exploration of dual-inhibition strategies, which promise enhanced therapeutic efficacy by simultaneously modulating interconnected pathways. This technical guide provides a comprehensive overview of the molecular basis for the synergistic inhibition of DYRK1A and GSK3β, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling networks.

The Molecular Interplay Between DYRK1A and GSK3β

The interaction between DYRK1A and GSK3β is multifaceted, involving direct phosphorylation, pathway crosstalk, and shared substrate regulation. Understanding these interactions is fundamental to appreciating the rationale for dual inhibition.

Direct Regulation of GSK3β by DYRK1A

A primary mechanism of interaction is the direct phosphorylation and subsequent inactivation of GSK3β by DYRK1A.[1][4]

-

Inhibitory Phosphorylation: DYRK1A directly phosphorylates GSK3β at the Threonine-356 (Thr356) residue.[1][4] This phosphorylation event inhibits the kinase activity of GSK3β, representing an alternative inactivation pathway to the well-known phosphorylation at Serine-9 by kinases like Akt.[1][4]

-

Priming Phosphorylation: DYRK1A can act as a "priming" kinase for GSK3β.[5][6] Many GSK3β substrates require pre-phosphorylation at a serine or threonine residue located four amino acids C-terminal to the GSK3β target site.[7] DYRK1A can perform this initial priming phosphorylation on certain substrates, thereby enabling or enhancing their subsequent phosphorylation by GSK3β.[5][6] This priming action is crucial in pathways regulating microtubule dynamics and the phosphorylation of proteins like MAP1B and Tau.[5][6]

Crosstalk in Major Signaling Pathways

DYRK1A and GSK3β are key nodes in several signaling cascades critical for cell fate, proliferation, and function. Their dual inhibition can therefore have a profound impact on cellular homeostasis.

-

Neurodevelopment and Neurodegeneration: In the context of Alzheimer's disease, both DYRK1A and GSK3β contribute to the hyperphosphorylation of the microtubule-associated protein Tau, a key event leading to the formation of neurofibrillary tangles (NFTs).[8][9] DYRK1A can prime Tau for GSK3β-mediated phosphorylation, suggesting a synergistic role in pathology.[5] Therefore, dual inhibition is a promising strategy to reduce Tau pathology.[8]

-

Cell Cycle and Proliferation: DYRK1A is known to regulate cell cycle progression, often by phosphorylating and promoting the degradation of proteins like Cyclin D1.[2][10] GSK3β also influences the cell cycle through phosphorylation of Cyclin D1, marking it for proteolytic turnover.[11] Co-inhibition can thus synergistically arrest the cell cycle.

-

Wnt/β-catenin Pathway: GSK3β is a central negative regulator of the Wnt pathway, phosphorylating β-catenin to target it for degradation. Inhibition of GSK3β stabilizes β-catenin, allowing its translocation to the nucleus to regulate gene expression.[11] DYRK1A's inactivation of GSK3β provides an additional mechanism to modulate this critical pathway.[4]

References

- 1. Phosphorylation and inactivation of glycogen synthase kinase 3β (GSK3β) by dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DYRK1A kinase inhibitors with emphasis on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonprimed and DYRK1A-primed GSK3β-phosphorylation sites on MAP1B regulate microtubule dynamics in growing axons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What Are the bona fide GSK3 Substrates? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An inhibitor with GSK3β and DYRK1A dual inhibitory properties reduces Tau hyperphosphorylation and ameliorates disease in models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

GNF4877: A Technical Guide to its Effects on Insulin Secretion and Content

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF4877 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β).[1] Research has identified this compound as a significant inducer of pancreatic β-cell proliferation, leading to an increase in functional β-cell mass.[2][3] This guide provides a comprehensive technical overview of the effects of this compound on insulin secretion and content, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The primary mechanism of this compound involves the targeted inhibition of DYRK1A and GSK3β, which synergistically promotes the proliferation of β-cells, thereby enhancing insulin content and restoring glycemic control in diabetic models.[1][2]

Core Mechanism of Action: DYRK1A and GSK3β Inhibition

This compound's therapeutic potential in diabetes stems from its ability to inhibit two key kinases, DYRK1A and GSK3β, which are involved in cell cycle regulation and β-cell function.[1][4] The dual inhibition of these pathways has been shown to have a synergistic effect on enhancing β-cell proliferation.[5]

-

DYRK1A Inhibition: DYRK1A is a negative regulator of β-cell proliferation. Its inhibition by this compound is a critical mechanism for stimulating β-cell division.[2][6]

-

GSK3β Inhibition: Inhibition of GSK3β is also known to promote rodent β-cell proliferation and has been suggested to contribute to the efficacy of this compound.[2][7]

The combined action of this compound on these two kinases leads to a significant increase in β-cell numbers, which in turn increases the insulin-producing capacity of the pancreas.[2][3]

Quantitative Effects on Insulin Content and β-Cell Mass

In vivo studies using diabetic mouse models have demonstrated the profound effect of this compound on restoring β-cell mass and insulin content.

| Parameter | Vehicle Control | This compound (50 mg/kg, twice daily) | Fold Change | Reference |

| β-Cell Mass (mg) | ~0.2 | ~0.6 | ~3-fold | [6] |

| Pancreatic Insulin Content (ng/mg) | ~20 | ~60 | ~3-fold | [6] |

| Mean Fluorescent Intensity of Insulin | ~4000 | ~6000 | ~1.5-fold | [6] |

Data extracted and estimated from graphical representations in Shen et al., 2015.

Effects on Insulin Secretion

While the primary effect of this compound is on β-cell proliferation and insulin content, studies have shown that the newly formed β-cells are functional and capable of glucose-stimulated insulin secretion (GSIS).

Human islets treated with this compound maintained their insulin secretory capacity.[3] While specific fold-change data for GSIS in response to this compound is not extensively detailed in the provided literature, the improved glycemic control observed in animal models strongly suggests enhanced and functional insulin secretion.[2] For instance, in a study with the DYRK1A inhibitor 5-IT, which shares a similar mechanism, an approximately twofold increase in insulin secretion was observed in response to glucose stimulation.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for assessing its effects on β-cells.

References

- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]

- 3. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Gsk3β activity improves β-cell function in c-KitWv/+ male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

GNF4877: A Dual Kinase Inhibitor with Therapeutic Potential for Type 1 Diabetes

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Type 1 diabetes is characterized by the autoimmune destruction of insulin-producing β-cells in the pancreas, leading to a lifelong dependency on exogenous insulin. A promising therapeutic strategy is the regeneration of β-cells to restore endogenous insulin production. This technical guide explores the therapeutic potential of GNF4877, a small molecule inhibitor, in the context of type 1 diabetes. This compound has been identified as a potent dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β), key regulators of β-cell proliferation.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows. While preclinical findings have been encouraging, it is noteworthy that this compound was not advanced into clinical trials, underscoring the complexities of translating promising compounds into therapeutic realities.[4]

Introduction: The Rationale for β-Cell Regeneration in Type 1 Diabetes

The central pathology of type 1 diabetes is the irreversible loss of functional β-cell mass.[4] Current treatments focus on managing blood glucose levels through insulin replacement therapy but do not address the underlying cause of the disease.[3] Inducing the proliferation of remaining β-cells presents a disease-modifying approach with the potential to restore glycemic control and reduce the long-term complications associated with diabetes.[2][3] The identification of small molecules that can safely and effectively stimulate human β-cell replication is a significant area of research in diabetes therapeutics.[5][6]

This compound: A Potent Dual Inhibitor of DYRK1A and GSK3β

This compound is an aminopyrazine derivative that has demonstrated the ability to induce β-cell proliferation both in vitro and in vivo.[2][3] Its mechanism of action is attributed to the potent and dual inhibition of two kinases: DYRK1A and GSK3β.[1][3]

Mechanism of Action

DYRK1A and GSK3β are kinases that act as negative regulators of cell proliferation. Specifically, DYRK1A is known to inhibit the nuclear factor of activated T-cells (NFAT) signaling pathway, which has been implicated in β-cell proliferation.[1][7] By inhibiting DYRK1A and GSK3β, this compound is proposed to disinhibit these pathways, leading to the promotion of β-cell cycle entry and division. This dual-inhibition strategy appears to be a key factor in its efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50 / EC50 | Cell Line / System | Reference |

| DYRK1A Kinase Activity | 6 nM | Biochemical Assay | [1][7] |

| GSK3β Kinase Activity | 16 nM | Biochemical Assay | [1] |

| Mouse β-cell Proliferation | 0.66 µM | R7T1 cells | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Type 1 Diabetes

| Animal Model | Treatment Protocol | Key Findings | Reference |

| RIP-DTA Male Mice | 50 mg/kg, oral gavage, twice daily for 15 days | Induced β-cell proliferation, increased β-cell mass and insulin content, and improved glycemic control. | [1][8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK1A and GSK3β.

-

Methodology:

-

Recombinant human DYRK1A and GSK3β enzymes are used.

-

A suitable substrate peptide and ATP are incubated with the respective kinase in the presence of varying concentrations of this compound.

-

Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a radiometric or fluorescence-based method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

β-Cell Proliferation Assay

-

Objective: To assess the effect of this compound on β-cell proliferation in vitro.

-

Methodology:

-

Mouse β-cell lines (e.g., R7T1) or dispersed primary rodent or human islets are cultured.

-

Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

Proliferation is quantified by measuring the incorporation of a nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU) or Bromodeoxyuridine (BrdU), into newly synthesized DNA.

-

Cells are co-stained for insulin to identify β-cells.

-

The percentage of insulin-positive cells that are also positive for the proliferation marker is determined using immunofluorescence microscopy or flow cytometry.

-

In Vivo Efficacy Study in RIP-DTA Mouse Model

-

Objective: To evaluate the therapeutic potential of this compound to restore β-cell mass and improve glycemic control in a model of β-cell ablation.

-

Methodology:

-

Animal Model: The RIP-DTA (Rat Insulin Promoter-Diphtheria Toxin A-chain) mouse model is used, where β-cell-specific expression of diphtheria toxin leads to progressive β-cell loss and hyperglycemia.

-

Treatment: Once mice become hyperglycemic, they are treated with this compound (e.g., 50 mg/kg) or vehicle control via oral gavage, typically twice daily, for a defined period (e.g., 15 days).[1][8]

-

Glycemic Control Monitoring: Blood glucose levels are monitored regularly. Oral glucose tolerance tests (OGTTs) are performed to assess glucose disposal.[8]

-

Histological Analysis: At the end of the study, pancreata are harvested, fixed, and sectioned. Immunohistochemical staining for insulin and proliferation markers (e.g., Ki67) is performed to quantify β-cell mass, the percentage of proliferating β-cells, and overall islet morphology.[8]

-

Insulin Content: Pancreatic insulin content can also be measured by acid-ethanol extraction followed by an insulin ELISA.

-

Visualizing the Molecular Pathway and Experimental Design

Signaling Pathway of this compound in β-Cell Proliferation

Caption: this compound inhibits DYRK1A and GSK3β, promoting β-cell proliferation.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: Workflow for assessing this compound efficacy in a mouse model of type 1 diabetes.

Conclusion and Future Directions

This compound represents a significant step in the exploration of small molecule therapeutics for inducing β-cell regeneration in type 1 diabetes. Its dual inhibitory action on DYRK1A and GSK3β provides a powerful mechanism for stimulating β-cell proliferation, as demonstrated in preclinical models. The data generated from in vitro and in vivo studies highlight its potential to not only increase β-cell mass but also to improve glycemic control.

Despite these promising preclinical results, the decision not to advance this compound into clinical trials suggests potential challenges, which could include off-target effects, unfavorable pharmacokinetic properties, or other safety concerns.[4] Nevertheless, the research on this compound and similar aminopyrazine compounds has provided a solid foundation for the discovery of the next generation of selective DYRK1A inhibitors and has validated this pathway as a tractable target for future drug discovery efforts aimed at a curative therapy for type 1 diabetes.[4] Future research should focus on developing compounds with improved selectivity and safety profiles to successfully translate the concept of β-cell regeneration into a clinical reality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GNF4877: A Potent Inducer of Beta-Cell Proliferation for Diabetes Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Loss of functional pancreatic beta-cell mass is a central element in the pathogenesis of both type 1 and type 2 diabetes.[1] Consequently, therapeutic strategies aimed at regenerating beta-cells are of significant interest. GNF4877 has been identified as a potent small molecule that induces beta-cell proliferation.[1][2] This aminopyrazine derivative acts as a dual inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β), key regulators of cell cycle and proliferation.[1][2][3] Inhibition of these kinases by this compound leads to the nuclear retention of Nuclear Factor of Activated T-cells (NFAT), a transcription factor that promotes the expression of genes involved in cell proliferation.[4][5] These application notes provide a detailed protocol for an in vitro beta-cell proliferation assay using this compound.

Signaling Pathway of this compound in Beta-Cell Proliferation

This compound's mechanism of action converges on the activation of the NFAT signaling pathway. Under normal conditions, DYRK1A and GSK3β phosphorylate NFAT, leading to its export from the nucleus and subsequent inactivation. By inhibiting both DYRK1A and GSK3β, this compound prevents this phosphorylation, causing NFAT to accumulate in the nucleus where it can activate target genes responsible for cell cycle progression and proliferation.[4][5]

Caption: this compound signaling pathway in beta-cell proliferation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC₅₀ (DYRK1A) | 6 nM | Biochemical Assay | [3] |

| IC₅₀ (GSK3β) | 16 nM | Biochemical Assay | [3] |

| EC₅₀ (Proliferation) | 0.66 µM | Mouse β (R7T1) cells | [3] |

Experimental Protocol: In Vitro Beta-Cell Proliferation Assay

This protocol outlines the steps to assess the pro-proliferative effect of this compound on pancreatic beta-cells using primary islets.

Materials

-

Islets: Isolated human or rodent pancreatic islets

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound Stock Solution: 10 mM this compound in DMSO

-

Proliferation Marker: 5-ethynyl-2'-deoxyuridine (EdU) or Bromodeoxyuridine (BrdU)

-

Cell Dissociation Reagent: Accutase solution[6]

-

Fixation and Permeabilization Buffers

-

Antibodies:

-

Primary: Anti-insulin antibody (e.g., guinea pig polyclonal)

-

Secondary: Fluorophore-conjugated secondary antibody

-

-

Click-iT™ EdU Assay Kit (if using EdU)

-

DAPI (4',6-diamidino-2-phenylindole) nuclear stain

-

96-well culture plates

Experimental Workflow

Caption: Experimental workflow for the beta-cell proliferation assay.

Procedure

-

Islet Culture:

-

Culture isolated islets in suspension in RPMI-1640 medium overnight at 37°C in a 5% CO₂ incubator to allow for recovery from the isolation process.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a DMSO vehicle control.

-

Plate an equal number of islets into each well of a 96-well plate.

-

Replace the medium with the this compound-containing medium or vehicle control.

-

Incubate the islets for 48-72 hours.

-

-

Proliferation Labeling:

-

Add EdU (e.g., 10 µM final concentration) or BrdU to the culture medium for the final 24 hours of incubation.

-

-

Islet Dissociation:

-

Wash the islets twice with ice-cold PBS.[6]

-

Add Accutase solution and incubate at 37°C for 5-10 minutes, with gentle pipetting every few minutes to aid dissociation into a single-cell suspension.[6]

-

Neutralize the Accutase with an equal volume of culture medium.

-

Centrifuge the cells and resuspend in PBS.

-

-

Cell Staining:

-

For EdU: Follow the manufacturer's protocol for the Click-iT™ EdU assay to fluorescently label the incorporated EdU.

-

For BrdU: Perform antigen retrieval and incubate with an anti-BrdU antibody.

-

Incubate the cells with a primary antibody against insulin to identify beta-cells.

-

Wash and incubate with a fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Quantification:

-

Cytospin the cell suspension onto glass slides or use a high-content imaging system.

-

Acquire images using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the percentage of proliferating beta-cells by counting the number of insulin-positive cells that are also positive for EdU/BrdU, divided by the total number of insulin-positive cells.

-

At least 1,000 beta-cells should be counted per condition.

-

Alternative and Complementary Assays

-

Flow Cytometry: For higher throughput analysis, dissociated and stained cells can be analyzed by flow cytometry to quantify the percentage of EdU/BrdU and insulin double-positive cells.[6][7]

-

Ki67 Staining: As an alternative to EdU/BrdU, the proliferation marker Ki67 can be detected by immunofluorescence in intact or dissociated islets.[8]

-

WST-1 or MTT Assay: These colorimetric assays can provide a general measure of cell proliferation and viability in beta-cell lines.[9]

Conclusion

This compound is a valuable tool for studying beta-cell proliferation and exploring potential regenerative therapies for diabetes. The provided protocol offers a robust method for assessing the in vitro efficacy of this compound and similar compounds. Careful execution of this assay will yield reliable and reproducible data to advance our understanding of beta-cell biology and the development of novel diabetes treatments.

References

- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel factors modulating human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of pancreatic islet beta-cell proliferation by flow cytometry [protocols.io]

- 7. protocols.io [protocols.io]

- 8. tandfonline.com [tandfonline.com]

- 9. Establishment of a pancreatic β cell proliferation model in vitro and a platform for diabetes drug screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ki67 Staining in GNF4877-Treated Pancreatic Islets

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The proliferation of pancreatic β-cells is a key therapeutic goal for the treatment of diabetes. GNF4877, a potent dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β), has been identified as a promising small molecule that induces β-cell proliferation.[1][2] Assessing the proliferative effect of compounds like this compound is crucial for their development as potential therapeutics. The nuclear protein Ki67 is a well-established marker of cellular proliferation, expressed in all active phases of the cell cycle (G1, S, G2, and M) but absent in quiescent (G0) cells.[3][4] Therefore, Ki67 staining is a reliable method to quantify the proliferative index of pancreatic islets following treatment with this compound. This document provides a detailed protocol for Ki67 immunofluorescence staining in this compound-treated pancreatic islets, methods for data analysis, and an overview of the underlying signaling pathway.

Data Presentation

Treatment of human pancreatic islets with this compound has been shown to significantly increase the percentage of proliferating β-cells, as measured by Ki67 and insulin co-staining.

| Treatment Group | % of Ki67+ Insulin+ Cells (Mean ± SD) | Fold Change vs. Vehicle | Reference |

| Vehicle (DMSO) | ~0.2% (estimated from graph) | 1 | [5] |

| This compound | ~4.0% (estimated from graph) | 20 | [5] |

Note: The data presented is based on the quantification of immunofluorescence images from a study by Shen et al. (2015) and represents the percentage of insulin-positive cells that are also positive for Ki67.[5]

Experimental Protocols

This section details the necessary protocols for the isolation of pancreatic islets, treatment with this compound, and subsequent Ki67 immunofluorescence staining.

Pancreatic Islet Isolation

The isolation of high-quality pancreatic islets is a critical first step. The following is a generalized protocol based on collagenase digestion. Specific details may need to be optimized based on the species (e.g., mouse, human) and laboratory-specific conditions.

Materials:

-

Collagenase P solution[6]

-

Hanks' Balanced Salt Solution (HBSS)[6]

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

-

Ficoll-Paque or similar density gradient medium

-

Sterile surgical instruments

Procedure:

-

Perfuse the pancreas through the common bile duct with cold collagenase P solution.[7]

-

Excise the distended pancreas and incubate it in a water bath at 37°C to allow for enzymatic digestion.[7]

-

Mechanically disrupt the digested tissue by gentle shaking.[7]

-

Purify the islets from the exocrine tissue using a density gradient centrifugation method.[7]

-

Hand-pick the purified islets under a stereomicroscope to ensure high purity.[7]

-

Culture the isolated islets in RPMI-1640 medium overnight to allow for recovery before treatment.[7]

This compound Treatment of Islets

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Culture medium (RPMI-1640 with 10% FBS)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Plate the isolated islets in culture dishes.

-

Treat the islets with the desired concentration of this compound (e.g., 10 µM) or with a vehicle control (DMSO) for a specified period (e.g., 8 days).[5]

-

Replace the medium with fresh this compound or vehicle control every 2-3 days.

Ki67 Immunofluorescence Staining of Paraffin-Embedded Islets

This protocol is for dual immunofluorescence staining of Ki67 and insulin in paraffin-embedded islets.

Materials:

-

4% Paraformaldehyde (PFA)

-

Phosphate Buffered Saline (PBS)

-

Ethanol series (70%, 80%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Citrate buffer (pH 6.0) for antigen retrieval

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBST)

-

Primary antibodies:

-

Rabbit anti-Ki67

-

Guinea pig anti-Insulin

-

-

Secondary antibodies:

-

Alexa Fluor 594 goat anti-rabbit

-

Alexa Fluor 488 goat anti-guinea pig

-

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation and Embedding:

-

Fix the this compound-treated and control islets in 4% PFA.

-

Dehydrate the islets through a graded ethanol series.

-

Clear the tissue in xylene.

-

Embed the islets in paraffin wax.

-

-

Sectioning and Deparaffinization:

-

Cut 4-5 µm sections of the paraffin-embedded islets using a microtome.

-

Mount the sections on positively charged slides.

-

Deparaffinize the sections by incubating in xylene, followed by rehydration through a graded ethanol series to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by boiling the slides in citrate buffer (pH 6.0) for 10-20 minutes.[8]

-

-

Staining:

-

Permeabilize the sections with PBS containing 0.1% Triton X-100 (PBST).[6]

-

Block non-specific binding with a blocking solution for 1 hour at room temperature.[6]

-

Incubate the sections with a cocktail of primary antibodies (rabbit anti-Ki67 and guinea pig anti-insulin) diluted in blocking buffer overnight at 4°C.[6]

-

Wash the slides three times with PBST.

-

Incubate with a cocktail of fluorescently labeled secondary antibodies (Alexa Fluor 594 goat anti-rabbit and Alexa Fluor 488 goat anti-guinea pig) for 1 hour at room temperature in the dark.[6]

-

Wash the slides three times with PBST.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI.[6]

-

Mount the slides with an anti-fade mounting medium.

-

Capture images using a fluorescence microscope.

-

Visualization

Signaling Pathway of this compound in β-Cell Proliferation

Caption: this compound inhibits DYRK1A and GSK3β, promoting β-cell proliferation.

Experimental Workflow for Ki67 Staining of this compound-Treated Islets

Caption: Workflow for assessing β-cell proliferation via Ki67 staining.

References

- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunofluorescent staining [bio-protocol.org]

- 7. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

Application Notes: GNF4877 in Human Islet Transplantation Studies

Introduction

The success of human islet transplantation for the treatment of diabetes is often limited by the insufficient mass and/or impaired function of transplanted pancreatic β-cells. A significant challenge in the field is the limited proliferative capacity of adult human β-cells. GNF4877 has emerged as a promising small molecule capable of inducing robust proliferation of primary human β-cells, offering a potential therapeutic strategy to expand β-cell mass both ex vivo before transplantation and in vivo post-transplantation.[1][2][3]

Mechanism of Action

This compound is a potent aminopyrazine derivative that functions as a dual inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[3][4] The primary mechanism for stimulating β-cell proliferation is attributed to the inhibition of DYRK1A.[1][2] This inhibition promotes entry into the cell cycle without inducing markers of DNA damage.[2] While also inhibiting GSK3β, studies suggest that DYRK1A is the principal mitogenic target for this class of compounds in human β-cells.[5] The enhanced proliferation leads to an expansion of functional β-cell mass, which has been shown to improve glycemic control in preclinical models.[1][2]

Signaling Pathway of this compound in β-Cell Proliferation

Caption: this compound inhibits DYRK1A and GSK3β, promoting β-cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on human islets.

Table 1: Ex Vivo Effects of this compound on Human Islet Cells

| Parameter | Control (Vehicle) | This compound Treatment | Fold Change | Reference |

| Ki67+ Insulin+ Cells (%) | Baseline | ~20x Increase | 20 | [1][2] |

| Total Islet Cells (after 8 days) | Variable (donor-dependent) | Increased vs. Control | - | [1] |

| Total Insulin+ Cells (after 8 days) | Variable (donor-dependent) | Increased vs. Control | - | [1] |

| DNA & ATP Content (after 7 days) | Baseline | Increased | - | [2] |

Note: While this compound consistently increases the proportion of proliferating cells, the absolute cell number may decrease during in vitro culture, though less so than in control cultures. In cases with minimal initial cell loss, an absolute increase in β-cell number has been observed.[1][2]

Table 2: In Vivo Effects of this compound on Transplanted Human Islets in NSG Mice

| Parameter | Vehicle-Treated Mice | This compound-Treated Mice | Observation | Reference |

| BrdU Incorporation in Graft | Baseline | Greater incorporation into insulin+ cells | Increased Proliferation | [1][2] |

| Fed Blood Glucose | Higher | Trend towards improvement | Improved Function | [1][2] |

Experimental Protocols

Protocol 1: Ex Vivo Expansion of Human Islets with this compound

This protocol describes the methodology for treating isolated human islets with this compound in vitro to induce β-cell proliferation prior to transplantation or analysis.

Materials:

-

Isolated human islets

-

Standard islet culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and glucose)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Culture plates

-

Proliferation marker (e.g., Ki67 antibody for immunofluorescence, or EdU/BrdU)

-

Insulin antibody

-

DAPI nuclear stain

Procedure:

-

Islet Culture: Culture intact human islets in standard culture medium for a recovery period post-isolation, following established protocols.

-

Compound Preparation: Prepare a working solution of this compound in culture medium from a concentrated DMSO stock. A final concentration of 5 µM has been shown to be effective.[6] Prepare a corresponding vehicle control with the same final concentration of DMSO.

-

Treatment: Replace the medium of the cultured islets with either the this compound-containing medium or the vehicle control medium.

-

Incubation: Culture the islets for 7-8 days, changing the medium every 2-3 days with fresh compound or vehicle.

-

Proliferation Assessment (Immunofluorescence):

-

After the treatment period, fix the islets (e.g., with 4% paraformaldehyde).

-

Embed and section the islets for immunohistochemistry.

-

Perform immunofluorescent staining for a proliferation marker (Ki67), insulin, and a nuclear counterstain (DAPI).

-

Image the stained sections using a fluorescence microscope.

-

Quantify the number of Ki67-positive and insulin-positive cells as a percentage of the total number of insulin-positive cells.[1][2]

-

Workflow for Ex Vivo Human Islet Expansion

Caption: Workflow for treating human islets with this compound ex vivo.

Protocol 2: In Vivo Study of this compound in a Human Islet Transplantation Model

This protocol details the transplantation of human islets into immunodeficient mice and subsequent treatment with this compound to assess in vivo proliferation and function.

Materials:

-

Human islets (a sub-optimal dose, e.g., 250-500 IEQ)

-

Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ; NSG mice)

-

Streptozotocin (STZ) for diabetes induction

-

This compound for oral gavage

-

Vehicle control (e.g., appropriate gavage vehicle)

-

Surgical tools for kidney capsule transplantation

-

Blood glucose monitoring equipment

-

BrdU for injection

-

Reagents for tissue fixation and immunohistochemistry

Procedure:

-

Diabetes Induction: Induce diabetes in recipient NSG mice by intraperitoneal injection of STZ. Confirm hyperglycemia (e.g., blood glucose > 400 mg/dL) before transplantation.[2]

-

Islet Transplantation:

-

Anesthetize a diabetic mouse.

-

Implant a sub-optimal number of human islets under the kidney capsule. This allows for the assessment of islet expansion and functional improvement.[1]

-

Allow the animal to recover.

-

-

This compound Administration:

-

Functional Monitoring: Monitor fed blood glucose levels throughout the treatment period to assess the functionality of the transplanted islets.[1][2]

-

Proliferation Labeling: Two hours before the end of the study, administer an intraperitoneal injection of BrdU to label cells undergoing DNA synthesis.

-

Graft Analysis:

-

At the end of the 9-day treatment, euthanize the mice and harvest the kidney containing the islet graft.

-

Fix the tissue, embed in paraffin, and prepare sections.

-

Perform immunohistochemical staining for insulin and BrdU to identify proliferating human β-cells within the graft.

-

Quantify BrdU incorporation in insulin-positive cells.[1][2]

-

Workflow for In Vivo Human Islet Transplantation Study

References

- 1. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]

- 6. Identification of a small molecule that stimulates human β-cell proliferation and insulin secretion, and protects against cytotoxic stress in rat insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

GNF4877: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of GNF4877 in preclinical animal studies, based on publicly available data. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this dual DYRK1A/GSK3β inhibitor for promoting pancreatic β-cell proliferation.

Introduction

This compound is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[1][2] Inhibition of these kinases has been shown to induce the proliferation of primary human and rodent β-cells, leading to an increase in β-cell mass, enhanced insulin content, and improved glycemic control in diabetic animal models.[1][3][4] These characteristics make this compound a promising candidate for the development of regenerative therapies for diabetes.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo animal studies involving this compound administration.

Table 1: this compound Dosage and Administration in Animal Models

| Parameter | Details | Animal Model(s) | Source(s) |

| Dosage | 50 mg/kg | Diabetic RIP-DTA mice, NSG mice with transplanted human islets | [1][3][4] |

| Administration Route | Oral gavage | Diabetic RIP-DTA mice, NSG mice | [1][3][4] |

| Frequency | Twice daily | Diabetic RIP-DTA mice, NSG mice | [1][3][4] |

| Treatment Duration | 14-15 days | Diabetic RIP-DTA mice | [1][3][4] |

Table 2: Key In Vivo Efficacy of this compound

| Outcome Measure | Result | Animal Model | Source(s) |

| β-cell Proliferation | Increased BrdU/Ki67 incorporation in insulin-positive cells | Diabetic RIP-DTA mice, NSG mice with transplanted human islets | [3][4] |

| β-cell Mass | Significantly increased | Diabetic RIP-DTA mice | [4] |

| Insulin Content | Increased | Diabetic RIP-DTA mice | [1][4] |

| Glycemic Control | Progressive reduction of hyperglycemia, improved oral glucose tolerance | Diabetic RIP-DTA mice | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the in vivo effects of this compound.

In Vivo this compound Administration in a Mouse Model of Type 1 Diabetes

This protocol describes the oral administration of this compound to diabetic RIP-DTA (rat insulin promoter-diphtheria toxin A) mice, a model for β-cell ablation.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in water)

-

Diabetic RIP-DTA male mice (8-12 weeks old, with blood glucose levels >400 mg/dL)

-

Oral gavage needles (20-22 gauge, round-tipped)

-

Animal balance

-

Appropriate caging and husbandry supplies

Procedure:

-

Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering a 50 mg/kg dose in a reasonable volume (e.g., 5-10 mL/kg). Ensure the suspension is homogenous by vortexing or sonicating before each use.

-

Animal Handling and Dosing:

-

Weigh each mouse accurately before dosing to calculate the precise volume of the this compound suspension to be administered.

-

Gently restrain the mouse.

-

Introduce the gavage needle orally and carefully advance it into the esophagus.